Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-
Overview
Description
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a urea derivative with a triethoxysilyl group. This unique structure allows it to be used in various applications, particularly in surface modification and the formation of self-assembled monolayers (SAMs) on different substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 1-[®-1-Phenylethyl]urea with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products
Hydrolysis: Produces silanol groups and eventually siloxane networks.
Substitution: Results in the formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea involves the interaction of its triethoxysilyl group with surface hydroxyl groups on substrates. This interaction leads to the formation of siloxane bonds, resulting in a stable and robust coating. The urea moiety can also interact with various functional groups, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
3-Ureidopropyltrimethoxysilane: Another urea-based silane used for surface modification.
Uniqueness
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a chiral phenylethyl group and a triethoxysilyl group. This combination provides enhanced stability and reactivity, making it suitable for a broader range of applications compared to its analogs .
Biological Activity
Urea derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- (CAS No. 68959-21-7) is a unique derivative that combines urea with a triethoxysilyl group, potentially enhancing its biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C18H32N2O4Si
- Molecular Weight : 368.54 g/mol
- Density : 1.05 g/cm³
- Flash Point : >110°C
The triethoxysilyl group allows this compound to interact with various substrates, making it suitable for applications in surface modification and drug delivery systems.
Pharmacological Effects
Research indicates that urea and its derivatives can exhibit both therapeutic and toxic effects. The specific compound under consideration has shown promise in several areas:
- Antitumor Activity : Urea derivatives have been studied for their cytotoxic effects on cancer cell lines. For instance, compounds similar to urea have demonstrated growth inhibition in hepatocellular carcinoma cells and other malignancies through mechanisms involving apoptosis and oxidative stress induction .
- Metabolic Effects : Studies show that urea can influence metabolic pathways, including insulin secretion and glucose metabolism. In chronic kidney disease (CKD) models, urea administration led to increased oxidative stress and insulin resistance, indicating its complex role in metabolic regulation .
- Neuroprotective Effects : Some studies suggest that urea derivatives may have neuroprotective properties, potentially mitigating damage in neurodegenerative conditions by reducing oxidative stress and improving neuronal survival rates .
The biological activity of Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : Urea has been linked to the generation of ROS in various cell types, which can lead to cellular damage but also initiate protective responses in certain contexts .
- Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its antitumor effects .
Table 1: Summary of Biological Studies on Urea Derivatives
Study Reference | Test Substance | Animal Model | Dosage | Duration | Effects Observed |
---|---|---|---|---|---|
Burton et al. | Urea | Rats | 25 mM | 24 hours | Decreased nitrogen excretion |
D’Apolito et al. | Urea | CKD Mice | 10 mg/kg | 15 days | Increased oxidative stress |
Koppe et al. | Urea | CKD Mice | 200 mg/kg | 3 weeks | Impaired insulin secretion |
These studies indicate the dual nature of urea's effects, highlighting both its therapeutic potential and toxicity under certain conditions.
Surface Modification
The triethoxysilyl group enhances the ability of this compound to form self-assembled monolayers (SAMs) on various substrates, which is crucial for applications in biosensors and drug delivery systems. The functionalization of surfaces with this compound can improve biocompatibility and stability of biomolecules immobilized on surfaces.
Drug Delivery Systems
Due to its ability to form stable coatings on nanoparticles, this urea derivative shows promise as a carrier for targeted drug delivery, potentially improving the efficacy of therapeutic agents while minimizing side effects.
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSRWGCXUDZTR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)N[C@H](C)C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68959-21-7 | |
Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.